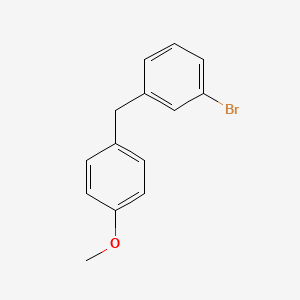

1-Bromo-3-(4-methoxybenzyl)benzene

Descripción

1-Bromo-3-(4-methoxybenzyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 4-methoxybenzyl group at position 3. The methoxybenzyl moiety introduces electron-donating properties, influencing reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

1-bromo-3-[(4-methoxyphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPSLFBGGFDGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Bromo-3-(4-methoxybenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-methoxybenzyl)benzene using bromine or a brominating agent under controlled conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst . Industrial production methods typically involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Bromo-3-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

1-Bromo-3-(4-methoxybenzyl)benzene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(4-methoxybenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions . The methoxybenzyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity and stability of the compound . The molecular targets and pathways involved vary based on the specific context of its use in research or industry.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution Patterns and Functional Group Variations

The following compounds share structural similarities with 1-Bromo-3-(4-methoxybenzyl)benzene but differ in substituent type, position, or functional groups:

Table 1: Key Structural Analogs and Their Properties

Influence of Substituents on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxybenzyl group in the target compound donates electrons via resonance, enhancing aromatic stability and directing electrophilic substitutions to specific positions. In contrast, analogs like 9e (para-bromo substituent) exhibit reduced electron density due to bromine's inductive withdrawal .

- Fluorinated derivatives (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene) show increased polarity and reactivity in cross-coupling reactions .

Boiling Points and Physical States :

- Compounds with bulky substituents (e.g., cyclohexyloxy in 3-Bromobenzyl cyclohexyl ether) tend to have higher boiling points, while smaller groups like methoxy or methyl result in lower boiling oils (e.g., 9g: 277.16 g/mol, pale yellow oil) .

- The methoxy group in 4-Methoxybenzylamine (bp 236–237°C) suggests similar derivatives may have elevated boiling points due to hydrogen bonding .

Actividad Biológica

1-Bromo-3-(4-methoxybenzyl)benzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

1-Bromo-3-(4-methoxybenzyl)benzene is characterized by a bromine atom and a methoxy group attached to a benzyl moiety. Its molecular formula is CHBrO, with a molecular weight of approximately 227.1 g/mol. The presence of the bromine and methoxy groups significantly influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have suggested that 1-Bromo-3-(4-methoxybenzyl)benzene exhibits antimicrobial properties . In vitro tests indicate that it has activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects . Research indicates that it may inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that 1-Bromo-3-(4-methoxybenzyl)benzene may possess anticancer properties . Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of 1-Bromo-3-(4-methoxybenzyl)benzene is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the inhibition of enzymes involved in various metabolic pathways.

- Receptor Interaction : The methoxy group may facilitate interactions with specific receptors, altering cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can generate ROS, contributing to their antimicrobial and anticancer effects .

Study on Antimicrobial Activity

A study conducted on various brominated aromatic compounds revealed that 1-Bromo-3-(4-methoxybenzyl)benzene demonstrated significant activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding positions it as a potential candidate for further development as an antimicrobial agent .

Investigation into Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, 1-Bromo-3-(4-methoxybenzyl)benzene was found to reduce the production of pro-inflammatory cytokines in cultured macrophages. The IC50 value for cytokine inhibition was reported at 25 µg/mL, indicating its potency in modulating inflammatory responses .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory IC50 (µg/mL) | Anticancer Activity |

|---|---|---|---|

| 1-Bromo-3-(4-methoxybenzyl)benzene | 32 | 25 | Induces apoptosis |

| Similar Brominated Compound A | 64 | 40 | Moderate |

| Similar Brominated Compound B | 16 | 20 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.